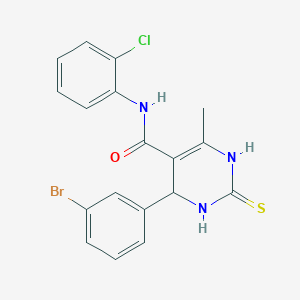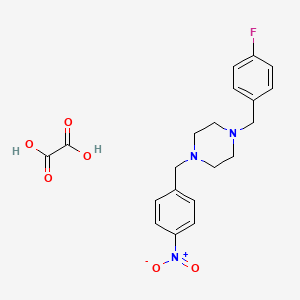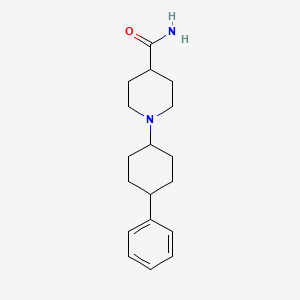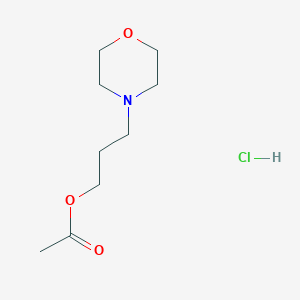
3-(4-morpholinyl)propyl acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-morpholinyl)propyl acetate hydrochloride, also known as MPHPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of propyl acetate and is commonly used in scientific research for its ability to modulate various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-(4-morpholinyl)propyl acetate hydrochloride is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) and decrease the levels of glutamate, which are both involved in the regulation of neuronal activity.
Biochemical and physiological effects:
3-(4-morpholinyl)propyl acetate hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the expression of neurotrophic factors. These effects suggest that 3-(4-morpholinyl)propyl acetate hydrochloride may have potential therapeutic applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-morpholinyl)propyl acetate hydrochloride in scientific research is its high solubility in water and other polar solvents, which makes it easy to work with in the laboratory. However, one limitation of using 3-(4-morpholinyl)propyl acetate hydrochloride is its relatively high cost compared to other compounds that have similar properties.
Future Directions
There are several future directions for research on 3-(4-morpholinyl)propyl acetate hydrochloride. One area of interest is the development of more efficient synthesis methods that can reduce the cost of producing 3-(4-morpholinyl)propyl acetate hydrochloride. Another area of interest is the exploration of its potential therapeutic applications in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-morpholinyl)propyl acetate hydrochloride and its effects on various neurotransmitters in the brain.
Synthesis Methods
The synthesis of 3-(4-morpholinyl)propyl acetate hydrochloride involves the reaction of propyl acetate with morpholine in the presence of a catalyst such as hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Scientific Research Applications
3-(4-morpholinyl)propyl acetate hydrochloride has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-morpholin-4-ylpropyl acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(11)13-6-2-3-10-4-7-12-8-5-10;/h2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOMTQCRXWQKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylpropyl acetate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B4941824.png)

![4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4941832.png)
![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4941838.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4941848.png)
![8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B4941856.png)
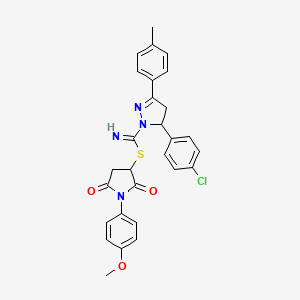
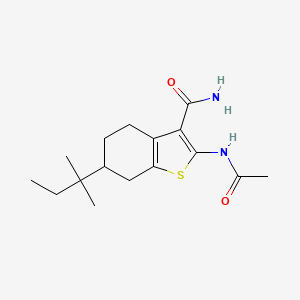
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
